molecular formula C14H20ClN3O2S B11819422 Dansyl ethylenediaMine hydrochloride

Dansyl ethylenediaMine hydrochloride

Cat. No.: B11819422
M. Wt: 329.8 g/mol
InChI Key: ORJJAVMUXOJZCC-UHFFFAOYSA-N
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Description

Dansyl ethylenediaMine hydrochloride is a fluorescent compound widely used in biochemical and analytical applications. It is derived from dansyl chloride, a reagent known for its ability to form stable fluorescent derivatives with primary and secondary amines. This compound is particularly valuable in the study of amino acids, peptides, and proteins due to its strong fluorescence properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl ethylenediaMine hydrochloride typically involves the reaction of dansyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as acetone or acetonitrile, under basic conditions provided by sodium bicarbonate or another suitable base. The reaction mixture is stirred at room temperature for a specified period, usually around 1-2 hours, to ensure complete reaction. The product is then purified by recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to handle the increased volume of product.

Chemical Reactions Analysis

Types of Reactions

Dansyl ethylenediaMine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various dansylated amine derivatives, which are useful in different analytical applications.

Scientific Research Applications

Dansyl ethylenediaMine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent tag for the detection and quantification of amino acids and peptides in complex mixtures.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme activities, where it serves as a fluorescent probe.

    Medicine: In medical research, it is used to label biomolecules for imaging and diagnostic purposes.

    Industry: this compound is used in the quality control of pharmaceuticals and food products, where it helps in the detection of specific compounds.

Mechanism of Action

The mechanism by which Dansyl ethylenediaMine hydrochloride exerts its effects is primarily based on its fluorescence properties. When exposed to ultraviolet light, the dansyl group emits strong fluorescence, which can be detected and measured using fluorescence spectroscopy. This property makes it an excellent probe for studying molecular interactions and dynamics. The molecular targets and pathways involved depend on the specific application, such as binding to amino acids or proteins in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Dansyl chloride: The parent compound used to synthesize Dansyl ethylenediaMine hydrochloride.

    Dansyl hydrazine: Another derivative used for labeling aldehydes and ketones.

    Dansyl cadaverine: Used in the study of polyamines and their interactions.

Uniqueness

This compound is unique due to its specific reactivity with primary and secondary amines, making it particularly useful for labeling amino acids, peptides, and proteins. Its strong fluorescence and stability under various conditions further enhance its utility in a wide range of applications.

Properties

Molecular Formula

C14H20ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide;hydrochloride

InChI

InChI=1S/C14H19N3O2S.ClH/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15;/h3-8,16H,9-10,15H2,1-2H3;1H

InChI Key

ORJJAVMUXOJZCC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN.Cl

Origin of Product

United States

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